Vidarabine
Overview
Description
Synthesis Analysis
The synthesis of vidarabine has been achieved through various methods, including enzymatic and chemical processes. Enzymatic synthesis involves multienzymatic reactions catalyzed by immobilized nucleoside phosphorylases, offering a "green" alternative to traditional chemical synthesis due to lower environmental impacts. For instance, uridine phosphorylase from Clostridium perfringens and purine nucleoside phosphorylase from Aeromonas hydrophila have been used to synthesize vidarabine from arabinosyluracil and adenine under optimal conditions, achieving high yields and purity (Serra et al., 2015). Additionally, flow-based enzymatic synthesis has further optimized the production process, enhancing yield and purity while highlighting the method's scalability and applicability for other purine nucleosides (Tamborini et al., 2020).
Molecular Structure Analysis
Vidarabine's molecular structure features a purine nucleoside analog, where the adenine base is attached to an arabinose sugar instead of the more common ribose or deoxyribose. This alteration significantly impacts its antiviral activity and pharmacological properties. The synthesis and investigation of structural analogs, such as 2,6-diamino-9-β-D-arabinofuranosylpurine, further demonstrate the critical role of molecular modifications in enhancing antiviral efficacy and understanding the structure-activity relationship (Xia et al., 2015).
Chemical Reactions and Properties
Chemical modifications and reactions involving vidarabine have been explored to improve its antiviral activity, solubility, and bioavailability. For example, the development of vidarabine monophosphate through direct phosphorylation presents an approach to increase its therapeutic potential by enhancing solubility and cellular uptake. The conversion processes and subsequent purification methods are crucial for achieving high yields of the desired product, as demonstrated in various studies (Zhou Li-hong et al., 2006).
Physical Properties Analysis
Vidarabine's physical properties, such as solubility and stability, are critical for its formulation and therapeutic application. The development of vidarabine-loaded nanoparticles illustrates innovative approaches to overcoming challenges related to its delivery and bioavailability. Such studies provide insights into the physicochemical interactions and polymerization processes that can enhance the drug's effectiveness and applicability (Guise et al., 1990).
Scientific Research Applications
Vidarabine significantly reduced mortality in herpes simplex encephalitis, decreasing it from 70% to 28%, with over half of the treated survivors having no or only moderately debilitating neurologic sequelae. This effect was noted without acute drug toxicity (Whitley et al., 1977).
The drug exhibits beneficial effects in animal models of heart failure and cancer, suggesting its potential clinical uses beyond antiviral applications (Seifert, 2014).
Combinations of vidarabine and co-vidarabine significantly increase antiviral activity against herpes and vaccinia viruses. This indicates a potential for improving therapy for systemic virus infections in humans (Sloan, Kielty, & Miller, 1977).
Vidarabine has established clinical utility for herpes simplex infections of the eye and brain. Its potential usefulness in other herpes-related conditions is being evaluated (Whitley, Alford, Hess, & Buchanan, 1980).
Early vidarabine therapy is valuable for reducing complications related to herpes zoster, especially when started within the first three days (Whitley et al., 1982).
Vidarabine 5′-monophosphate, a soluble form of vidarabine, can be administered intermittently intramuscularly or intravenously for therapy of herpes simplex virus encephalitis and herpes zoster virus infections in immunocompromised patients (Whitley et al., 1980).
Vidarabine therapy decreased mortality in babies with neonatal herpes simplex virus infection to 40%, with 32% achieving normal developmental milestones 2 years after therapy (Whitley et al., 1983).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-UHTZMRCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Record name | VIDARABINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21218 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873976 | |
Record name | Adenine 9-beta-D-arabinofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Vidarabine is a white to off-white crystalline powder. (NTP, 1992), Solid | |
Record name | VIDARABINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21218 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Vidarabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014340 | |
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Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992), The monohydrate occurs as a white, crystalline powder and has a solubility of approximately 0.45 mg/mL in water at 25 °C. /Vidarabine monohydrate/, 1.40e+01 g/L | |
Record name | SID47193870 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | VIDARABINE | |
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URL | https://cameochemicals.noaa.gov/chemical/21218 | |
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Record name | VIDARABINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6514 | |
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Record name | Vidarabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014340 | |
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Mechanism of Action |
Vidarabine stops replication of herpes viral DNA in 2 ways: 1) competitive inhibition of viral DNA polymerase, and consequently 2) incorporation into and termination of the growing viral DNA chain. Vidarabine is sequentially phosphorylated by kinases to the triphosphate ara-ATP, which is the active form of vidarabine that acts as both an inhibitor and a substrate of viral DNA polymerase. By acting as a substrate for viral DNA polymerase, ara-ATP competitively inhibits dATP leading to the formation of ‘faulty’ DNA. Ara-ATP can also be incorporated into the DNA strand to replace many of the adenosine bases, resulting in the disruption of DNA synthesis., The antiviral mechanism of action has not been established. Vidarabine appears to interfere with the early steps of viral DNA synthesis., The antiviral mechanism of vidarabine is incompletely understood, but vidarabine is an inhibitor of viral DNA synthesis. Cellular enzymes phosphorylate vidarabine to the triphosphate, which inhibits viral DNA polymerase activity in a manner that is competitive with deoxyadenosine triphosphate. Vidarabine triphosphate is incorporated into both cellular and viral DNA, where it may act as a chain terminator. Vidarabine triphosphate also inhibits ribonucleoside reductase, RNA polyadenylation, and S-adenosylhomocysteine hydrolase (SAHH), an enzyme involved in transmethylation reactions. | |
Record name | Vidarabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00194 | |
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Record name | VIDARABINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6514 | |
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Product Name |
Vidarabine | |
Color/Form |
Crystals from water, Needles from water | |
CAS RN |
5536-17-4, 24356-66-9 | |
Record name | VIDARABINE | |
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Record name | Vidarabine | |
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Record name | Vidarabine [INN] | |
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Record name | Vidarabine | |
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Record name | Vidarabine | |
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Record name | 9H-Purin-6-amine, 9-.beta.-D-arabinofuranosyl- | |
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Record name | Adenine 9-beta-D-arabinofuranoside | |
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Record name | Vidarabine | |
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Record name | VIDARABINE ANHYDROUS | |
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Record name | VIDARABINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6514 | |
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Record name | Vidarabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014340 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
500 to 518 °F (NTP, 1992), 257.0-257.5 °C (0.4 H2O), 257.00 °C. @ 760.00 mm Hg | |
Record name | VIDARABINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21218 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | VIDARABINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6514 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Vidarabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014340 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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